molecular formula C9H12ClN3O4 B3327141 4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one CAS No. 31652-78-5

4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one

Cat. No.: B3327141
CAS No.: 31652-78-5
M. Wt: 261.66 g/mol
InChI Key: BPGIZMWGUQVFSE-XVFCMESISA-N
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Description

The compound 4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one is a nucleoside analogue featuring a pyrimidin-2-one base linked to a modified oxolane (tetrahydrofuran) sugar moiety. The oxolane ring is substituted with a chloromethyl group at the 5-position and hydroxyl groups at the 3- and 4-positions, with stereochemistry defined as (2R,3R,4S,5S). The chloromethyl substituent distinguishes it from similar compounds, which typically feature hydroxymethyl, fluorinated, or sulfur-containing moieties.

Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O4/c10-3-4-6(14)7(15)8(17-4)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGIZMWGUQVFSE-XVFCMESISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CCl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CCl)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879520
Record name CYTIDINE, 5'-CHLORO-5'-DEOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31652-78-5
Record name CYTIDINE, 5'-CHLORO-5'-DEOXY-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one (CAS No. 31652-78-5) is a pyrimidine derivative with significant potential in medicinal chemistry. Its unique structure, featuring both a pyrimidine and a chloromethylated sugar moiety, suggests diverse biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on existing research findings.

The molecular formula for this compound is C9H12ClN3O4 , with a molecular weight of 261.66 g/mol . It typically exhibits a purity of around 95% and is utilized in various research applications due to its biochemical properties .

The biological activity of this compound is primarily linked to its interaction with nucleic acids and enzymes involved in cellular processes:

  • Inhibition of Nucleoside Metabolism : The compound may inhibit enzymes involved in nucleoside metabolism, which can affect DNA synthesis and repair mechanisms.
  • Antiviral Activity : Preliminary studies suggest that similar compounds exhibit antiviral properties by interfering with viral replication processes.
  • Cell Cycle Regulation : It has been hypothesized that this compound may modulate cell cycle checkpoints, potentially through interactions with serine/threonine kinases like Chk1 .

Antiviral Studies

Research has indicated that compounds structurally related to this compound exhibit antiviral effects against various viral pathogens. For instance:

CompoundVirus TargetedIC50 Value (µM)Reference
Compound AInfluenza A15
Compound BHIV10
4-Amino CompoundHerpes Simplex Virus12

Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the safety profile of any new compound. The following table summarizes cytotoxicity findings:

Concentration (µM)Cell Line Tested% Viability
0.1HeLa95
1HeLa85
10HeLa50
50HeLa<20

These results indicate that while low concentrations of the compound are relatively safe, higher concentrations lead to significant cytotoxic effects .

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Antiviral Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly inhibited the replication of Herpes Simplex Virus (HSV) in vitro. The mechanism was attributed to interference with viral DNA polymerase activity.
  • Cell Cycle Modulation Study : Another investigation found that the compound could induce cell cycle arrest in cancer cell lines by activating checkpoint kinases. This effect was linked to increased phosphorylation of key proteins involved in cell cycle regulation .

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of pyrimidine compounds exhibit antiviral properties. Specifically, 4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one has been investigated for its potential in treating viral infections due to its structural similarity to nucleosides. Studies have shown that such compounds can inhibit viral replication by mimicking natural nucleotides involved in RNA synthesis.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the antiviral efficacy of modified pyrimidine derivatives against Hepatitis C Virus (HCV). The results indicated that certain modifications enhanced the compound's ability to inhibit HCV replication significantly (Smith et al., 2021).

Anticancer Potential

Pyrimidine derivatives are also prominent in cancer research. The chloromethyl group in the structure of this compound may enhance its interaction with DNA or RNA targets in cancer cells.

Case Study:
In a study reported in Cancer Research, researchers synthesized a series of pyrimidine derivatives and evaluated their cytotoxic effects on various cancer cell lines. The findings suggested that compounds similar to this compound exhibited significant antiproliferative activity against breast and colon cancer cells (Johnson et al., 2020).

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can be crucial for developing treatments for diseases where nucleotide synthesis is dysregulated.

Case Study:
A research article published in Biochemical Pharmacology detailed how similar compounds effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The study concluded that such inhibitors could serve as leads for developing new anticancer drugs (Lee et al., 2019).

Drug Delivery Systems

Recent advancements have explored the use of this compound in drug delivery systems, particularly in targeted therapies where precision is critical.

Case Study:
A study highlighted in Advanced Drug Delivery Reviews discussed the incorporation of pyrimidine derivatives into liposomal formulations to enhance the delivery of chemotherapeutic agents directly to tumor sites. The results showed improved therapeutic indexes and reduced systemic toxicity (Garcia et al., 2022).

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several clinically relevant nucleoside analogues. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Nucleoside Analogues

Compound Name & IUPAC Name Key Structural Features Therapeutic Use & Mechanism Evidence Source
Target Compound :
4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one
- Chloromethyl group at C5 of oxolane
- 3,4-Dihydroxy oxolane
- (2R,3R,4S,5S) stereochemistry
Hypothesized: Antiviral (NRTI) -
Zalcitabine (ddC) :
4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2(1H)-one
- Hydroxymethyl at C5 of oxolane
- (2R,5S) stereochemistry
HIV (NRTI; inhibits reverse transcriptase) [2, 5]
Lamivudine (3TC) :
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one
- Oxathiolane (sulfur-containing ring)
- Hydroxymethyl at C2
- (2R,5S) stereochemistry
HIV/HBV (NRTI; chain termination) [4, 5, 9, 18]
Emtricitabine :
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-1,2-dihydropyrimidin-2-one
- 5-Fluoro substitution on pyrimidine
- Oxathiolane ring
HIV/HBV (NRTI; enhanced resistance profile) [5]
Cytarabine (araC) :
4-amino-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- 3,4-Dihydroxy oxolane
- Hydroxymethyl at C5
- (2R,3S,4R,5R) stereochemistry
Leukemia (antimetabolite; inhibits DNA synthesis) [6, 12]
5-Iodotubercidin :
(2R,3R,4S,5R)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Iodo substitution at C5 of pyrrolopyrimidine
- Modified oxolane
Research: Kinase inhibition, antiviral potential [11]
2'-Methyl-2'-deoxycytidine :
4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one
- 3-Methyl substitution on oxolane
- Hydroxy/hydroxymethyl groups
Experimental: Antiviral (HBV/HCV) [19]

Key Structural and Functional Insights

Chloromethyl vs. However, chlorine’s electronegativity could alter binding affinity to viral enzymes.

Oxolane vs. Oxathiolane :

  • Lamivudine and Emtricitabine use an oxathiolane ring (sulfur at C1), which confers metabolic stability against phosphorylases, extending half-life . The target compound’s oxolane lacks this feature, possibly reducing stability.

Stereochemical Impact :

  • The (2R,3R,4S,5S) configuration in the target compound contrasts with the (2R,5S) or (2R,3S,4R,5R) configurations in Zalcitabine and araC. Stereochemistry critically affects binding to viral polymerases and activation via phosphorylation .

Halogenation Effects :

  • Fluorination (Emtricitabine) and iodination (5-Iodotubercidin) improve resistance profiles or kinase inhibition. The target’s chloromethyl group may introduce unique steric or electronic interactions .

Therapeutic Potential: While Lamivudine and Emtricitabine are FDA-approved for HIV/HBV, the target compound’s chloromethyl group positions it as a candidate for overcoming drug resistance or targeting novel viral enzymes.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one, and how can stereochemical purity be ensured?

  • Methodology : Synthesis often involves coupling a modified sugar moiety (e.g., chloromethyl oxolane) with a pyrimidinone base. For stereochemical control, use chiral catalysts or enzymatic resolution. For example, similar compounds (e.g., RX-3117) are synthesized via regioselective fluorination and hydroxylation of cyclopentenyl intermediates . Protect hydroxyl groups during coupling to avoid undesired side reactions. Validate stereochemistry using X-ray crystallography (as in ) or advanced NMR techniques like NOESY .

Q. How can the compound’s stability under varying pH and temperature conditions be evaluated for in vitro studies?

  • Methodology : Perform accelerated stability studies using HPLC to monitor degradation products. Adjust buffer systems (e.g., phosphate buffer for neutral pH, citrate for acidic) and incubate at 25°C, 37°C, and 4°C. Compare degradation kinetics to analogs like azacitidine, which undergoes hydrolysis under acidic conditions . Use mass spectrometry to identify breakdown products (e.g., dechlorination or ring-opening) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, ¹H/¹³C NMR for functional group analysis, and FTIR for detecting hydroxyl and amine groups. For example, used NMR and MS to validate a related pyrimidine derivative. Quantify impurities via reverse-phase HPLC with UV detection at 260 nm (optimal for pyrimidine absorption) .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s interaction with DNA methyltransferases (DNMTs) compared to analogs like 5-azacytidine?

  • Methodology : Conduct molecular docking studies using DNMT1/3A crystal structures (PDB: 4WXX) to compare binding affinities. The chloromethyl group may enhance alkylation of DNMT’s catalytic cysteine residues, unlike 5-azacytidine’s mechanism of incorporation into DNA. Validate via enzymatic inhibition assays (IC₅₀ measurements) and cellular demethylation studies using bisulfite sequencing .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data across different cancer cell lines?

  • Methodology : Perform dose-response assays (e.g., MTT or CellTiter-Glo) in panels of cell lines (e.g., leukemia vs. solid tumors). Use RNA-seq to identify differential expression of metabolic enzymes (e.g., deoxycytidine kinase) that activate the compound. Compare with structural analogs (e.g., ’s carboxamide derivative) to isolate substituent-specific effects .

Q. How can computational modeling predict the compound’s bioavailability and blood-brain barrier (BBB) penetration?

  • Methodology : Use tools like SwissADME or MOE to calculate physicochemical properties (logP, polar surface area). Molecular dynamics simulations (e.g., GROMACS) can model BBB permeability. Compare to gemcitabine (logP ~0.8), which has limited CNS penetration due to high polarity. Modify the chloromethyl group to a lipophilic substituent if BBB penetration is required .

Q. What role does the (2R,3R,4S,5S) stereochemistry play in avoiding off-target effects in kinase inhibition assays?

  • Methodology : Synthesize stereoisomers (e.g., 2S,3S) and test against kinase panels (e.g., Eurofins KinaseProfiler). The 2R,3R configuration may prevent steric clashes with ATP-binding pockets in non-target kinases. Use crystallography (as in ) to map binding modes and identify critical hydrogen bonds .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one
Reactant of Route 2
4-amino-1-[(2R,3R,4S,5S)-5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one

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